(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid (r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18727524
InChI: InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
SMILES:
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid

CAS No.:

Cat. No.: VC18727524

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

(r)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid -

Specification

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name (2R)-2-(aminomethyl)-3-(3-phenylphenyl)propanoic acid
Standard InChI InChI=1S/C16H17NO2/c17-11-15(16(18)19)10-12-5-4-8-14(9-12)13-6-2-1-3-7-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1
Standard InChI Key XYUQCAZFWBCAKG-OAHLLOKOSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](CN)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC(=C2)CC(CN)C(=O)O

Introduction

Synthesis and Preparation

The synthesis of (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid would likely involve multi-step organic synthesis techniques. These could include asymmetric synthesis methods to establish the chiral center and reactions to introduce the aminomethyl group. Detailed synthesis protocols would require experimental verification and optimization.

Biological Activity and Potential Applications

While specific biological activity data for this compound are lacking, biphenyl derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The presence of an aminomethyl group could enhance interactions with biological targets, potentially leading to applications in pharmaceuticals or biotechnology.

(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol hydrochloride

This compound, documented in PubChem, shares similarities with the target molecule but differs in the position of the biphenyl substitution and the presence of a hydroxyl group instead of an aminomethyl group . Its molecular weight is 263.76 g/mol, and it is used as a hydrochloride salt.

(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid

This compound, also found in PubChem, is closer in structure to the target molecule but lacks the aminomethyl group . It has a molecular formula of C15H15NO2 and is a potential precursor for synthesizing the target compound.

Data Tables

Given the lack of specific data on (R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid, we can only provide a comparison table with related compounds:

CompoundMolecular FormulaMolecular WeightNotes
(R)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acidNot AvailableNot AvailableTarget compound
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol hydrochlorideC15H18ClNO263.76 g/molHydrochloride salt
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acidC15H15NO2Not specifiedPotential precursor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator